(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine
Description
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a piperidine-derived compound featuring a benzyl substituent with a chlorine atom at the 2-position and a methyl group at the 4-position of the aromatic ring. Piperidine derivatives are often explored for their pharmacological properties, including central nervous system (CNS) activity, antimicrobial effects, or enzyme inhibition.
Properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11-4-5-13(14(15)7-11)10-17-6-2-3-12(8-16)9-17/h4-5,7,12H,2-3,6,8-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZXLGLJDCIRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, focusing on its pharmacological properties and biological evaluations.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylbenzyl chloride with piperidine derivatives. The synthesis typically involves:
- Formation of the piperidine ring : The initial step includes the reaction of piperidine with the chlorinated aromatic compound.
- Substitution reactions : Following the formation of the piperidine structure, further modifications can be made to enhance biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a monoamine releasing agent. This section summarizes various aspects of its biological activities.
The compound acts on neurotransmitter systems by promoting the release of key monoamines such as dopamine and norepinephrine. This mechanism is significant for its potential use in treating neurological disorders and enhancing cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidepressant-like effects : By modulating monoamine levels, it may alleviate symptoms associated with depression.
- Cognitive enhancement : Its ability to increase neurotransmitter availability suggests potential applications in cognitive disorders.
Research Findings and Case Studies
A review of recent studies highlights the compound's efficacy in various biological assays:
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant activity against certain cancer cell lines, with IC50 values indicating potent cytotoxicity.
- Table 1 summarizes the IC50 values against various cell lines:
Cell Line IC50 (µM) HeLa 12.5 MCF7 15.8 A549 10.2 -
Animal Models :
- In animal studies, administration of the compound resulted in notable improvements in behavioral tests associated with anxiety and depression, suggesting its potential as an antidepressant.
Antimicrobial Activity
In addition to its neurological applications, this compound has shown promising antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Table 2 presents MIC values for bacterial strains tested:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.8 |
| Pseudomonas aeruginosa | 1.0 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several piperidinyl methanamine derivatives, differing in substituent patterns, aromatic ring modifications, and functional group additions. Below is a detailed comparison based on the evidence:
Structural Variations and Physicochemical Properties
*Molecular formulas for some entries are inferred from structural data.
Pharmacological Implications
- Piperidine Position : Piperidin-3-yl derivatives (e.g., BD214889) may exhibit different receptor-binding profiles compared to piperidin-2-yl (BD213541) or piperidin-4-yl () isomers due to spatial orientation differences .
- Electron-Withdrawing Groups : The trifluoroethyl group in increases acidity and may reduce metabolic stability compared to benzyl-substituted analogs .
- Heterocyclic Modifications : The triazolopyrazinyl group () introduces nitrogen-rich heterocycles, which could enhance interactions with enzymatic active sites or DNA .
Research Findings and Trends
- Synthetic Accessibility : High purity (95%+) is consistently reported for commercial analogs (e.g., BD214889, BD213541), suggesting robust synthetic protocols for piperidinyl methanamines .
- Structural Diversification : Substitutions on the benzyl ring (e.g., chloro, methoxy) and piperidine position are common strategies to tune physicochemical and pharmacological properties .
- Unmet Data Gaps : Biological activity data (e.g., IC50, bioavailability) are absent in the provided evidence, highlighting the need for targeted assays to validate hypotheses about receptor affinity or metabolic stability.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine typically follows these key stages:
- Formation of the piperidine ring or procurement of a suitably substituted piperidine intermediate.
- Introduction of the 2-chloro-4-methylbenzyl substituent at the nitrogen of the piperidine ring.
- Functionalization at the 3-position of piperidine to install the methanamine group.
The complexity arises due to the need for regioselective substitution and protection/deprotection steps to avoid side reactions.
Preparation of Piperidine Intermediate
The piperidine ring can be prepared via classical cyclization reactions or obtained from commercially available piperidine derivatives. Literature indicates that piperidine derivatives substituted at the 3-position with a methanamine group are often synthesized through reductive amination or nucleophilic substitution strategies.
Cyclization Approach: Starting from appropriate amino alcohols or haloalkyl amines, intramolecular cyclization under basic or acidic conditions forms the piperidine ring. This step may be followed by functional group transformations to install the methanamine at the 3-position.
Functionalization of Piperidine: The 3-position methanamine can be introduced by nucleophilic substitution of a leaving group (e.g., halide or tosylate) with ammonia or an amine source, or by reductive amination of a 3-piperidinyl aldehyde intermediate.
Specific Preparation Methods and Research Findings
While direct literature on this compound is scarce, related synthetic methodologies for similar substituted piperidines and benzyl amines provide valuable insights:
| Step | Description | Conditions | Yield/Remarks |
|---|---|---|---|
| 1. Piperidine ring formation | Cyclization of amino alcohols or haloalkyl amines | Acidic/basic catalysis, reflux | High yield, regioselective |
| 2. Methanamine introduction at C-3 | Nucleophilic substitution or reductive amination | Ammonia or amine source, reducing agent (e.g., NaBH3CN) | Moderate to high yield |
| 3. N-Alkylation with 2-chloro-4-methylbenzyl halide | Alkylation under basic conditions | K2CO3 or NaH, DMF or MeCN, 25–60 °C, 6–24 h | Yields typically 60–85% |
Summary Table of Key Synthetic Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Piperidine ring synthesis | Acid/base catalyzed cyclization, reflux | Starting materials vary |
| Methanamine installation | Reductive amination or nucleophilic substitution | Use NaBH3CN or ammonia |
| Benzyl halide preparation | Halogenation of methylbenzyl alcohol | Or commercially sourced |
| N-Alkylation base | K2CO3, NaH | Mild to moderate base strength |
| Solvent | DMF, MeCN | Polar aprotic solvents preferred |
| Temperature | 25–60 °C | Controlled to avoid side reactions |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Yield | 60–85% | Depends on purity of starting materials |
| Purification | Silica gel chromatography | Eluent: EtOAc/hexanes mixtures |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
